Cas no 890889-54-0 (ethyl 5-(2-cyclopentylacetamido)-3-(3-methoxyphenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate)

Ethyl 5-(2-cyclopentylacetamido)-3-(3-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a specialized heterocyclic compound featuring a thienopyridazine core functionalized with cyclopentylacetamido, methoxyphenyl, and ester groups. Its structural complexity offers potential utility in medicinal chemistry, particularly as a scaffold for developing bioactive molecules. The presence of multiple functional groups enhances its versatility for further derivatization, enabling fine-tuning of physicochemical and pharmacological properties. The cyclopentyl and methoxyphenyl moieties may contribute to improved lipophilicity and binding affinity, making it a candidate for targeting specific biological pathways. This compound is suitable for research applications requiring structurally diverse intermediates in drug discovery or materials science.
ethyl 5-(2-cyclopentylacetamido)-3-(3-methoxyphenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate structure
890889-54-0 structure
Product Name:ethyl 5-(2-cyclopentylacetamido)-3-(3-methoxyphenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate
CAS No:890889-54-0
MF:C23H25N3O5S
MW:455.526704549789
CID:6260036
PubChem ID:16819082
Update Time:2025-10-18

ethyl 5-(2-cyclopentylacetamido)-3-(3-methoxyphenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 5-(2-cyclopentylacetamido)-3-(3-methoxyphenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate
    • 890889-54-0
    • AKOS024617541
    • ethyl 5-(2-cyclopentylacetamido)-3-(3-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
    • ethyl 5-[(2-cyclopentylacetyl)amino]-3-(3-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
    • ethyl 5-(2-cyclopentylacetamido)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
    • F1884-0928
    • Inchi: 1S/C23H25N3O5S/c1-3-31-23(29)20-17-13-32-21(24-18(27)11-14-7-4-5-8-14)19(17)22(28)26(25-20)15-9-6-10-16(12-15)30-2/h6,9-10,12-14H,3-5,7-8,11H2,1-2H3,(H,24,27)
    • InChI Key: CGQLANHDWIIASA-UHFFFAOYSA-N
    • SMILES: S1C=C2C(C(=O)OCC)=NN(C3C=CC=C(C=3)OC)C(C2=C1NC(CC1CCCC1)=O)=O

Computed Properties

  • Exact Mass: 455.15149208g/mol
  • Monoisotopic Mass: 455.15149208g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 8
  • Complexity: 754
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 126Ų

ethyl 5-(2-cyclopentylacetamido)-3-(3-methoxyphenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate Pricemore >>

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ethyl 5-(2-cyclopentylacetamido)-3-(3-methoxyphenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate Related Literature

Additional information on ethyl 5-(2-cyclopentylacetamido)-3-(3-methoxyphenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate

Introduction to Ethyl 5-(2-cyclopentylacetamido)-3-(3-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (CAS No. 890889-54-0)

Ethyl 5-(2-cyclopentylacetamido)-3-(3-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate, identified by its CAS number 890889-54-0, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to the thienopyridazine class, a heterocyclic structure that combines the properties of thiophene and pyridazine rings, making it a versatile scaffold for developing novel bioactive molecules.

The structural features of Ethyl 5-(2-cyclopentylacetamido)-3-(3-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate include a carboxylate ester group at the 1-position, an amide linkage at the 5-position, and a methoxy substituent at the 3-position of the phenyl ring. These functional groups contribute to its potential pharmacological activity by influencing its solubility, metabolic stability, and interaction with biological targets. The presence of the cyclopentylacetamide moiety enhances its binding affinity to certain enzymes and receptors, which is a critical factor in drug design.

In recent years, there has been a growing interest in thienopyridazine derivatives due to their broad spectrum of biological activities. These compounds have shown promise in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications. The unique structural framework of Ethyl 5-(2-cyclopentylacetamido)-3-(3-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate positions it as a valuable candidate for further investigation in these fields.

One of the most compelling aspects of this compound is its potential to modulate key biological pathways. For instance, studies have indicated that thienopyridazine derivatives can interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammation and pain signaling. The amide and ester groups in Ethyl 5-(2-cyclopentylacetamido)-3-(3-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate may facilitate such interactions by providing specific hydrogen bonding patterns and hydrophobic pockets that complement the active sites of these enzymes.

Moreover, the methoxy group on the phenyl ring can influence the electronic properties of the molecule, affecting its binding affinity and selectivity. This feature is particularly important in drug design, as it allows for fine-tuning of the compound's pharmacological profile. The cyclopentylacetamide moiety further contributes to this complexity by introducing steric hindrance and additional hydrogen bonding opportunities.

The synthesis of Ethyl 5-(2-cyclopentylacetamido)-3-(3-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include cyclization reactions to form the thienopyridazine core, followed by functional group transformations such as esterification and amide bond formation. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions may be employed to introduce specific substituents at desired positions on the molecular framework.

In terms of pharmacokinetic properties, Ethyl 5-(2-cyclopentylacetamido)-3-(3-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate exhibits promising characteristics that make it suitable for further development as a drug candidate. Its moderate solubility in both water and organic solvents enhances its bioavailability and allows for formulation into various dosage forms. Additionally, its metabolic stability suggests that it can withstand enzymatic degradation in vivo, prolonging its therapeutic effects.

Recent preclinical studies have begun to explore the potential therapeutic applications of this compound. In vitro assays have demonstrated its ability to inhibit inflammatory mediators and reduce oxidative stress in cell culture models. These findings are particularly intriguing given the increasing recognition of inflammation and oxidative stress as key factors in various chronic diseases.

The structural diversity offered by thienopyridazine derivatives like Ethyl 5-(2-cyclopentylacetamido)-3-(3-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate also opens up possibilities for designing next-generation therapeutics with improved efficacy and reduced side effects. By leveraging computational methods such as molecular docking and virtual screening, researchers can identify optimal analogs with enhanced pharmacological profiles.

In conclusion, Ethyl 5-(2-cyclopentylacetamido)-3-(3-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (CAS No. 890889-54-0) represents a promising compound in pharmaceutical research with significant potential for therapeutic applications. Its unique structural features and favorable pharmacokinetic properties make it an attractive candidate for further investigation. As our understanding of biological pathways continues to evolve, compounds like this one will play a crucial role in developing innovative treatments for human diseases.

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